molecular formula C14H15NO2 B7540627 2-methyl-N-[(3-methylphenyl)methyl]furan-3-carboxamide

2-methyl-N-[(3-methylphenyl)methyl]furan-3-carboxamide

Cat. No. B7540627
M. Wt: 229.27 g/mol
InChI Key: SDRAUPAIEQTVHY-UHFFFAOYSA-N
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Description

2-methyl-N-[(3-methylphenyl)methyl]furan-3-carboxamide, also known as MFC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MFC is a furan derivative that has been synthesized using a variety of methods.

Mechanism of Action

The mechanism of action of 2-methyl-N-[(3-methylphenyl)methyl]furan-3-carboxamide is not fully understood, but it is believed to act as an inhibitor of the cyclooxygenase (COX) enzyme, which is involved in the production of inflammatory mediators. This compound has been shown to selectively inhibit COX-2, which is responsible for the production of prostaglandins involved in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have antipyretic and antiplatelet effects. This compound has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

One advantage of 2-methyl-N-[(3-methylphenyl)methyl]furan-3-carboxamide is its ease of synthesis, which makes it readily available for use in lab experiments. Another advantage is its selectivity for COX-2 inhibition, which makes it a potential candidate for the treatment of pain and inflammation. One limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

Future research on 2-methyl-N-[(3-methylphenyl)methyl]furan-3-carboxamide could focus on its potential applications in the treatment of pain and inflammation. Studies could also investigate the use of this compound as a building block for the synthesis of more complex molecules. Further research could explore the mechanism of action of this compound and its potential interactions with other drugs. Additionally, studies could investigate the potential use of this compound in materials science and other fields.

Synthesis Methods

2-methyl-N-[(3-methylphenyl)methyl]furan-3-carboxamide can be synthesized using a variety of methods, including the reaction of 3-methylbenzylamine with furan-3-carboxylic acid, followed by the addition of methyl iodide. Another method involves the reaction of 3-methylbenzylamine with furan-3-carboxylic acid, followed by the addition of methyl chloroformate. Both methods result in the formation of this compound as a white crystalline powder.

Scientific Research Applications

2-methyl-N-[(3-methylphenyl)methyl]furan-3-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. In organic synthesis, this compound has been used as a building block for the synthesis of more complex molecules. In materials science, this compound has been used as a precursor for the synthesis of conductive polymers.

properties

IUPAC Name

2-methyl-N-[(3-methylphenyl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10-4-3-5-12(8-10)9-15-14(16)13-6-7-17-11(13)2/h3-8H,9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRAUPAIEQTVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C2=C(OC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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